3,6-Octanedione

Description

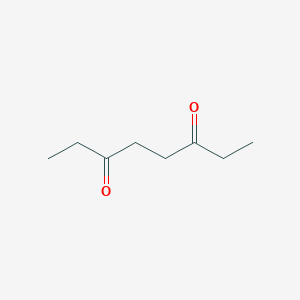

Structure

3D Structure

Properties

IUPAC Name |

octane-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZGUJMLZZTPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073309 | |

| Record name | 3,6-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-65-9 | |

| Record name | 3,6-Octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56742H0Z37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Octanedione

CAS Number: 2955-65-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Octanedione, a diketone with potential applications in organic synthesis and biocatalysis. The document details its physicochemical properties, synthesis, and reactivity, along with predicted spectroscopic data. Furthermore, it outlines experimental protocols for its synthesis and analysis, and discusses its relevance in the enzymatic production of chiral diols, which are valuable intermediates in drug development. Safety and handling procedures are also addressed.

Physicochemical Properties

This compound is a solid at room temperature with a low melting point. It is slightly soluble in chloroform. The key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2955-65-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| Melting Point | 34-36 °C | [1][2] |

| Boiling Point | 227.3 °C at 760 mmHg | [1][2] |

| Density | 0.918 g/cm³ | [1] |

| Flash Point | 82.4 °C | [1][2] |

| Solubility | Chloroform (Slightly) | [1] |

| Storage Temperature | -20°C Freezer or 2-8°C (Sealed in dry) | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis and Reactivity

As a 1,4-diketone, this compound can be synthesized through various established methods in organic chemistry. These compounds are valuable intermediates, particularly for the synthesis of five-membered heterocyclic compounds like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[4]

Synthesis Routes

Several modern methods are available for the synthesis of 1,4-diketones:

-

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[4][5][6][7] It is a powerful tool for constructing the 1,4-dicarbonyl motif.

-

Palladium-Catalyzed Cross-Coupling: Methods involving the cross-coupling of acyl chlorides with enones or cyclopropanols, catalyzed by palladium, have been developed.[8][9]

-

Oxidative Coupling: The oxidative coupling of ketone enolates can also yield 1,4-diketones.

-

From Esters: A modular synthesis using carboxylic acid esters and tetraborylethane (TBE) as a nucleophilic reagent provides a one-pot strategy for constructing two C-C bonds to form 1,4-diketones under mild, transition-metal-free conditions.[1][2]

A plausible synthetic approach for this compound could involve the Stetter reaction between propanal and pent-1-en-3-one.

Chemical Reactivity

The two carbonyl groups in this compound dictate its reactivity. Key reactions include:

-

Paal-Knorr Synthesis: As mentioned, this is a cornerstone reaction of 1,4-diketones, leading to the formation of substituted furans, pyrroles, and thiophenes upon reaction with appropriate reagents (e.g., a dehydrating agent, ammonia/primary amines, or phosphorus pentasulfide, respectively).

-

Reduction: The carbonyl groups can be reduced to alcohols. The use of enzymes for stereoselective reduction to form chiral diols is a particularly important application.

-

Enolization: Like other ketones, this compound can undergo enolization, which is key to its reactivity at the α-carbons.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~1.05 | Triplet |

| ~1.65 | Sextet |

| ~2.70 | Singlet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~7.8 | C1, C8 |

| ~35.8 | C2, C7 |

| ~38.0 | C4, C5 |

| ~210.0 | C3, C6 (C=O) |

Note: NMR chemical shifts are highly dependent on the solvent and experimental conditions. The carbonyl carbon signal in ¹³C NMR for ketones typically appears in the range of 190-220 ppm.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic ketone is characterized by a strong, sharp absorption band for the carbonyl group (C=O) stretch.

| IR Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 2975-2850 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ketone) |

| 1465, 1375 | C-H bend (alkane) |

Note: The C=O stretching frequency for saturated aliphatic ketones is typically observed around 1715 cm⁻¹.[11][13][14][15]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns for aliphatic ketones include α-cleavage and the McLafferty rearrangement.[10][16][17][18]

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 142 | Molecular ion [M]⁺ |

| 113 | [M - C₂H₅]⁺ (α-cleavage) |

| 85 | [M - C₄H₉]⁺ (α-cleavage) |

| 71 | [C₄H₇O]⁺ (Acylium ion from α-cleavage) |

| 57 | [C₃H₅O]⁺ (Acylium ion from α-cleavage) |

Potential Applications and Biological Relevance

The primary cited application of this compound is as a substrate in the enzymatic stereoselective reduction of its diketone structure to produce chiral diols. Chiral diols are highly valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Enzymes such as alcohol dehydrogenases (ADHs) are often employed for these transformations, offering high enantioselectivity under mild reaction conditions.[19][20]

While 1,4-diketones themselves are important synthetic intermediates, some diketone-containing compounds, such as certain β-diketones, have been investigated for their own biological activities.[21][22] The potential biological profile of this compound itself has not been extensively studied.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, based on the properties of similar ketones, the following safety precautions should be observed.[23][24][25][26]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[23][24][26]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[25] Avoid contact with skin, eyes, and clothing.[23] Keep away from heat, sparks, and open flames as it is likely combustible.[25]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23][25][26] Recommended storage is at -20°C or between 2-8°C.[1][3]

-

In case of exposure:

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and analysis of this compound.

Synthesis via Stetter Reaction (General Protocol)

This protocol is a general representation of an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction.

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, ~0.1-0.2 equivalents).

-

Add a suitable dry, degassed solvent (e.g., THF or DMSO).

-

Add a base (e.g., triethylamine or DBU, ~1.0-1.2 equivalents) to generate the NHC in situ, and stir for 10-15 minutes.

-

Add the aldehyde (e.g., propanal, ~1.0-1.2 equivalents).

-

Slowly add the α,β-unsaturated ketone (e.g., pent-1-en-3-one, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1,4-diketone.

Spectroscopic Analysis (General Protocol)

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

-

IR Spectroscopy:

-

Place a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer.

-

Alternatively, dissolve a small amount in a volatile solvent like dichloromethane, deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a GC-MS instrument equipped with a suitable capillary column.

-

Use an electron ionization (EI) source, typically at 70 eV.

-

The mass analyzer will scan a range of m/z values to detect the molecular ion and fragment ions.

-

Enzymatic Reduction (General Protocol)

This protocol describes a typical whole-cell biocatalytic reduction using baker's yeast.

-

In a flask, dissolve sucrose or glucose (as a carbon source for cofactor regeneration) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or tap water.[27]

-

Add baker's yeast (Saccharomyces cerevisiae) to the solution and stir at a warm temperature (e.g., 30-40 °C) for about 30-60 minutes to activate the yeast.[27]

-

Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30 °C) for 24-72 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

-

Saturate the filtrate with NaCl and extract it multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude diol product.

-

Purify the product by column chromatography if necessary. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Visualizations

Caption: A potential synthesis workflow for this compound via the Stetter reaction.

Caption: Workflow for the enzymatic reduction of this compound to a chiral diol.

Caption: Hypothetical pathway from this compound to a cellular response.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1,4-Diketones from Esters Enabled by a Tetraborylethane Reagent. | Semantic Scholar [semanticscholar.org]

- 3. connectsci.au [connectsci.au]

- 4. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Stetter Reaction [organic-chemistry.org]

- 7. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 9. Synthesis of 1,4-diketones via palladium/photo-cocatalyzed dehydrogenative cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ketone - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 17. whitman.edu [whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. nj.gov [nj.gov]

- 24. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]

- 25. us.rs-online.com [us.rs-online.com]

- 26. nj.gov [nj.gov]

- 27. jps.usm.my [jps.usm.my]

An In-depth Technical Guide to the Chemical Properties of 3,6-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Octanedione (CAS No. 2955-65-9) is a diketone that serves as a notable substrate in stereoselective enzymatic reductions, yielding chiral diols.[1] This property makes it a compound of interest in synthetic organic chemistry, particularly in the production of chiral building blocks for pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in reactions, and for analytical method development.

Table 1: General Chemical Properties[1][2][3]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Octane-3,6-dione |

| CAS Number | 2955-65-9 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Canonical SMILES | CCC(=O)CCC(=O)CC |

| InChI | InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3 |

| InChIKey | CVZGUJMLZZTPKH-UHFFFAOYSA-N |

Table 2: Physical Properties[1][4][5]

| Property | Value |

| Appearance | White to pale yellow solid |

| Melting Point | 34-36 °C |

| Boiling Point | 227.3 °C at 760 mmHg |

| Density | 0.918 g/cm³ |

| Flash Point | 82.4 °C |

| Refractive Index | 1.419 |

| Vapor Pressure | 0.078 mmHg at 25°C |

| Solubility | Slightly soluble in chloroform. Soluble in water (5.859e+004 mg/L @ 25 °C est.) |

| LogP | 1.72480 |

Synthesis of this compound

While multiple synthetic routes to this compound exist, a common approach involves the oxidation of a suitable precursor. The following diagram illustrates a generalized synthetic workflow.

Experimental Protocols

Detailed experimental procedures for the spectroscopic characterization of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a low-melting solid, the spectrum can be obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film Method: Melt a small amount of the sample and press it between two salt plates to create a thin film.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands, particularly the strong carbonyl (C=O) stretch, and compare them with known correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

-

Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways consistent with the observed m/z values.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and general spectroscopic principles.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and the methylene protons adjacent to the carbonyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbons, and the ethyl group carbons. |

| IR | A strong absorption band in the region of 1715-1700 cm⁻¹ characteristic of a ketone C=O stretch. C-H stretching and bending vibrations will also be present. |

| Mass Spec | A molecular ion peak at m/z = 142. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups. |

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not yield any specific information regarding the involvement of this compound in biological signaling pathways. Its primary documented biological relevance is as a substrate for enzymatic reactions, specifically the stereoselective reduction to chiral diols.[1] This is a biotransformation process rather than a modulation of a signaling cascade.

Therefore, a diagram illustrating a signaling pathway involving this compound cannot be provided at this time due to a lack of available scientific data.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable diketone with well-characterized chemical and physical properties. Its utility as a substrate in enzymatic reductions highlights its importance in synthetic chemistry. This guide provides a foundational understanding of its properties and the experimental protocols for its analysis. Further research into its potential biological activities may reveal novel applications in the future.

References

An In-depth Technical Guide to 3,6-Octanedione: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-octanedione, a dicarbonyl compound with potential applications in chemical synthesis and research. This document details its molecular structure, chemical formula, and physical properties. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes representative experimental protocols for its synthesis and purification based on established methods for analogous 1,4-diketones. Furthermore, it presents predicted spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, to aid in its characterization. Currently, there is a notable absence of studies on the specific biological activities and associated signaling pathways of this compound. This guide highlights this knowledge gap and provides a general context of the biological relevance of dicarbonyl compounds, thereby identifying an area ripe for future investigation.

Molecular Structure and Chemical Formula

This compound is a symmetrical aliphatic dicarbonyl compound. Its structure consists of an eight-carbon chain with ketone functional groups at the third and sixth positions.

Chemical Formula: C8H14O2[1][2][3]

Molecular Weight: 142.20 g/mol [1][2][3]

IUPAC Name: Octane-3,6-dione

CAS Number: 2955-65-9[1]

Canonical SMILES: CCC(=O)CCC(=O)CC[1]

InChI Key: CVZGUJMLZZTPKH-UHFFFAOYSA-N[3]

Below is a diagram representing the molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1][2][3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 227.3 °C at 760 mmHg | [1] |

| Density | 0.918 g/cm3 | [1] |

| Flash Point | 82.4 °C | [1] |

| Solubility | Slightly soluble in chloroform | [1] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is the coupling of two molecules of a propionyl precursor. One plausible method involves the use of an ethylmagnesium bromide (a Grignard reagent) with a suitable starting material. While a specific literature procedure for this compound mentions the use of ethylmagnesium bromide and N,N,N',N'-tetraethylsuccinamide, the detailed experimental conditions are not provided.[1]

A generalized workflow for such a synthesis is depicted below.

Purification

Crude this compound can be purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography.

Protocol: Purification by Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Sample Loading: Place the crude this compound into the distillation flask.

-

Distillation: Apply vacuum to the system and gradually heat the distillation flask. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Spectroscopic Data (Predicted)

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Triplet | 6H | -CH3 (C1, C8) |

| ~2.4 | Quartet | 4H | -CH2-C=O (C2, C7) |

| ~2.7 | Singlet | 4H | -CH2-CH2- (C4, C5) |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will also reflect the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~8 | -CH3 (C1, C8) |

| ~35 | -CH2-C=O (C2, C7) |

| ~40 | -CH2-CH2- (C4, C5) |

| ~210 | C=O (C3, C6) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carbonyl and alkyl groups.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretch (alkyl) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1460, 1375 | Medium | C-H bend (alkyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 142 | Molecular ion [M]+ |

| 113 | [M - C2H5]+ (α-cleavage) |

| 85 | [M - C3H5O]+ |

| 57 | [C3H5O]+ (Acylium ion) |

| 29 | [C2H5]+ |

The logical relationship for the spectroscopic analysis is outlined in the diagram below.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities of this compound. There are no published studies detailing its effects on cellular systems, its potential therapeutic applications, or the signaling pathways it may modulate.

However, the broader class of dicarbonyl compounds is known to be biologically active. Endogenous dicarbonyls, such as methylglyoxal and glyoxal, are byproducts of metabolism and can react with proteins, lipids, and nucleic acids to form advanced glycation end-products (AGEs).[4] The accumulation of AGEs has been implicated in aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.[4] These dicarbonyl compounds can induce cellular stress and modulate various signaling pathways, including those related to inflammation and apoptosis.[5][6]

Given that this compound is an aliphatic 1,4-diketone, it may possess unique biological properties that differ from the more commonly studied α- and β-dicarbonyls. The spacing of the carbonyl groups could influence its reactivity and interaction with biological macromolecules. The toxicological profile of some aliphatic diketones, such as 2,5-hexanedione (a neurotoxin), underscores the potential for biological activity within this class of compounds.

The absence of data on this compound presents a clear opportunity for future research. Investigating its potential to modulate cellular signaling pathways, its cytotoxic or protective effects, and its overall pharmacological profile could uncover novel therapeutic leads or provide a deeper understanding of the biological roles of dicarbonyl compounds.

Conclusion

This compound is a well-defined chemical entity with known physical properties. While specific experimental protocols for its synthesis and detailed spectroscopic analyses are not extensively documented, this guide provides a framework for its preparation and characterization based on established chemical principles for 1,4-diketones. The most significant knowledge gap lies in its biological activity. The field is open for researchers and drug development professionals to explore the pharmacological and toxicological profile of this compound and to elucidate its potential interactions with biological systems and signaling pathways. Such studies are crucial for determining its potential utility in medicinal chemistry and for understanding the broader biological implications of aliphatic dicarbonyl compounds.

References

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [webbook.nist.gov]

- 4. Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Signaling by Protein Carbonylation and Decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of 1,2-Dicarbonyl Compounds in Postprandial Responses Mediated by Food Bioactive Components and Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,6-Octanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 3,6-octanedione. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted data derived from its chemical structure and comparison with isomeric and related compounds. The guide also outlines detailed experimental protocols for acquiring such data.

Introduction to this compound

This compound (CAS No: 2955-65-9) is a symmetrical aliphatic diketone with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol .[1] Its structure, characterized by two carbonyl groups centrally located within an eight-carbon chain, dictates its chemical behavior and spectroscopic characteristics. Understanding its spectral profile is crucial for its identification, characterization, and quality control in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of organic spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1, C8) | ~ 1.0 | Triplet | 6H |

| CH₂ (C2, C7) | ~ 2.4 | Quartet | 4H |

| CH₂ (C4, C5) | ~ 2.7 | Singlet | 4H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C3, C6) | ~ 209 |

| CH₂ (C2, C7) | ~ 36 |

| CH₂ (C4, C5) | ~ 38 |

| CH₃ (C1, C8) | ~ 8 |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~ 1715 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Bend | 1350 - 1470 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 85 | [M - C₂H₅CO]⁺ |

| 57 | [C₂H₅CO]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

Insert the sample tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a solid at room temperature, it can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film after solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of a few micrograms per milliliter.

-

-

Instrument Setup and Data Acquisition:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification of this data is recommended for any application requiring precise structural confirmation.

References

Technical Guide: Physical Properties of 3,6-Octanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 3,6-octanedione (CAS No: 2955-65-9), a diketone with applications in chemical synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Units |

| Molecular Formula | C8H14O2 | - |

| Molecular Weight | 142.196 | g/mol |

| Melting Point | 34-36 | °C |

| Boiling Point | 227.3 ± 13.0 | °C at 760 mmHg |

| Density | 0.9 ± 0.1 | g/cm³ |

| Flash Point | 82.4 ± 16.8 | °C |

| Vapor Pressure | 0.1 ± 0.4 | mmHg at 25°C |

| Solubility | Chloroform (Slightly) | - |

| Refractive Index | 1.420 | - |

Data sourced from multiple chemical property databases.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for a specific compound like this compound are often not published in detail, as they typically follow standardized methodologies. Below is a generalized protocol for the determination of a boiling point, which is a fundamental physical property.

Objective: To determine the boiling point of a liquid sample (e.g., this compound) at atmospheric pressure.

Materials:

-

Sample of this compound

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

-

Distillation head

-

Receiving flask

-

Clamps and stand

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Begin to heat the flask gently using the heating mantle or oil bath.

-

Vaporization: As the liquid heats, it will begin to vaporize. The vapor will rise and enter the condenser.

-

Equilibrium: Continue heating until a steady reflux is observed and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point.

-

Data Recording: Record the temperature at which the liquid is boiling and condensing at a steady rate.

-

Cooling: Once the boiling point is recorded, remove the heat source and allow the apparatus to cool down.

The following diagram illustrates the general workflow for this experimental procedure.

Logical Relationships of Physical States

The physical state of this compound is dependent on the temperature, as dictated by its melting and boiling points. The following diagram illustrates this relationship.

References

A Technical Guide to the Safety Profile of 3,6-Octanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 3,6-Octanedione (CAS No. 2955-65-9), compiled from publicly available Safety Data Sheets (SDS) and chemical property databases. It is intended to support risk assessment and safe handling practices in a laboratory and research environment.

Chemical Identification

This compound is a diketone used in various chemical syntheses, including the enzymatic stereoselective reduction to form chiral diols[1][2]. Its fundamental identifiers are crucial for accurate tracking and documentation in research and development.

| Identifier | Value | Source |

| CAS Number | 2955-65-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₄O₂ | [1][3][4][5] |

| Molecular Weight | 142.20 g/mol | [2][3][4][5] |

| IUPAC Name | octane-3,6-dione | [5] |

| Synonyms | 3,6-Octandione | [1][5] |

| InChI Key | CVZGUJMLZZTPKH-UHFFFAOYSA-N | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards identified are related to human health effects upon exposure. The Globally Harmonized System (GHS) classification provides a universal framework for understanding these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Not Classified | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data derived from GHS statements for similar ketones and general chemical supplier information, as specific toxicity studies for this compound are not widely published. The GHS Pictogram is the Exclamation Mark (GHS07).[5]

The following diagram illustrates the logical workflow from hazard identification to the appropriate response actions as stipulated by GHS guidelines.

References

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 3,6-OCTANDIONE | CAS#:2955-65-9 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 2955-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. americanelements.com [americanelements.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3,6-OCTANDIONE | 2955-65-9 [chemicalbook.com]

An In-depth Technical Guide to 3,6-Octanedione for Researchers and Drug Development Professionals

Introduction

3,6-Octanedione (CAS No. 2955-65-9) is a 1,4-dicarbonyl compound that holds potential as a versatile building block in organic synthesis, particularly for the preparation of heterocyclic scaffolds of interest in medicinal chemistry. Its symmetric diketone structure allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of novel molecular entities. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Suppliers and Physicochemical Properties

This compound is available from several commercial chemical suppliers in various purities and quantities. Researchers can source this compound for laboratory and developmental purposes.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Purity | Available Quantities |

| American Custom Chemicals Corporation | 95.00% | 5 mg |

| Ambeed | 97% | 250 mg, 1 g, 5 g, 10 g |

| Activate Scientific | 97% | 250 mg |

| Crysdot | 95+% | 5 g |

| Labseeker | 95% | 1 kg |

| TRC | Not Specified | 1 g |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 2955-65-9 |

| Melting Point | 34-36 °C |

| Boiling Point | 227.3 °C at 760 mmHg |

| Density | 0.918 g/cm³ |

| Flash Point | 82.4 °C |

| Solubility | Slightly soluble in chloroform |

| Storage Temperature | -20°C Freezer |

Synthesis of this compound

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Solubility of 3,6-Octanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-octanedione in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside an analysis of its physicochemical properties to predict solubility behavior.

Physicochemical Properties and Solubility Prediction

This compound is a diketone with the molecular formula C₈H₁₄O₂. Its structure, featuring two polar carbonyl groups and a nonpolar aliphatic chain, dictates its solubility characteristics. An understanding of its key physicochemical properties provides a foundation for predicting its behavior in various organic solvents.

| Property | Value | Implication for Solubility |

| Molecular Weight | 142.20 g/mol | |

| Melting Point | 34-36 °C[1] | As a solid at room temperature, its solubility will be finite and temperature-dependent. |

| Boiling Point | 227.3 °C at 760 mmHg[2] | |

| LogP (Octanol/Water Partition Coefficient) | 1.725 (Calculated)[2] | A positive LogP value suggests that this compound is more soluble in nonpolar, lipophilic solvents than in water. |

| Qualitative Solubility | Slightly soluble in Chloroform[2][3] | This is the only specific qualitative solubility data found in the literature. |

Based on the LogP value, it is predicted that this compound will exhibit higher solubility in nonpolar to moderately polar organic solvents and lower solubility in highly polar and aqueous solvents.

Predicted Solubility Profile

While experimental data is not available, a predicted solubility profile can be inferred from the "like dissolves like" principle and the compound's LogP value.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Moderate | The aliphatic backbone of this compound should interact favorably with these solvents. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Good | The polarizability of the aromatic ring can induce dipole interactions with the carbonyl groups. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Good to High | The slight polarity of these solvents and their ability to form weak hydrogen bonds should lead to good solvation. The literature indicates slight solubility in chloroform. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Good | The ether oxygen can act as a hydrogen bond acceptor for any enolic form and the overall polarity is suitable. |

| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | High | As a diketone, it is expected to be highly soluble in other ketones due to similar intermolecular forces. |

| Esters (e.g., Ethyl Acetate) | High | The polarity and hydrogen bond accepting capability of the ester group should facilitate dissolution. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to Good | The hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygens, but the overall polarity difference may limit very high solubility. |

| Highly Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to Good | These solvents are strong hydrogen bond acceptors and should effectively solvate the carbonyl groups. |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed vials for evaporation

-

Drying oven or vacuum desiccator

Experimental Workflow:

The process for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved solid particles.

-

Immediately transfer the filtered supernatant to a pre-weighed vial. Record the exact volume of the supernatant transferred.

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the pre-weighed vial. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. For volatile solvents, a gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant (mL)) * 100

-

The relationship between the different stages of the experimental protocol can be visualized as follows:

Caption: Logical progression of the solubility determination experiment.

Conclusion

References

synthesis of 1,4-dicarbonyl compounds

An In-depth Technical Guide to the Synthesis of 1,4-Dicarbonyl Compounds

Introduction

The 1,4-dicarbonyl motif is a crucial structural unit in organic chemistry, serving as a versatile precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes, which are prevalent in natural products and pharmaceutical agents.[1][2] However, the presents a significant challenge to chemists.[1] This difficulty arises from the inherent polarity mismatch of the required carbonyl-containing fragments.[1][3] Standard carbonyl chemistry involves nucleophilic enolates and electrophilic carbonyl carbons, a pattern that naturally leads to 1,3- and 1,5-dicarbonyl systems. To achieve a 1,4-relationship, a polarity reversal, or "umpolung," of one carbonyl precursor is typically required, converting a traditionally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][4]

Over the years, numerous methods have been developed to overcome this challenge, ranging from classic organocatalytic reactions to modern photoredox catalysis.[1][5] This guide provides a comprehensive overview of the core synthetic strategies for preparing 1,4-dicarbonyl compounds, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols for key methodologies.

The Stetter Reaction

The Stetter reaction is a cornerstone of 1,4-dicarbonyl synthesis, involving the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, such as a ketone, ester, or nitrile.[4][6] The reaction is catalyzed by a nucleophile, typically a cyanide ion or an N-heterocyclic carbene (NHC) derived from a thiazolium salt.[2][6] This process exemplifies the "umpolung" concept, where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophilic acyl anion equivalent (the Breslow intermediate).[4][5]

Caption: Mechanism of the NHC-catalyzed Stetter Reaction.

The reaction is highly versatile, accommodating a wide range of aliphatic and aromatic aldehydes and various Michael acceptors.[2][4]

Data Presentation: Stetter Reaction

| Entry | Aldehyde Donor | Michael Acceptor | Catalyst (mol%) | Base (mol%) | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 1 | Substituted Arenoxy Benzaldehyde | Methyl Vinyl Ketone (MVK) | 3b (30) | TEA (50) | DMSO | RT | 24 | 70-85 | [2] |

| 2 | Cinnamaldehyde | 4-Acyl-1,4-dihydropyridine | Chiral Amine | - | CH₃CN | -15°C | 4 | 15 (uncatalyzed) | [5] |

| 3 | Benzaldehyde | Phenyl Vinyl Ketone | Thiazolium Salt | DBU | THF | RT | 12 | 95 | [6] |

Catalyst 3b : 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Experimental Protocol: General Procedure for Stetter Reaction

This protocol is adapted from the synthesis of novel 1,4-diketone derivatives.[2]

-

To a solution of the starting aldehyde (0.1 mmol), add methyl vinyl ketone (MVK) (2.5 mmol), the NHC catalyst 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (30 mol %), and triethylamine (TEA) (50 mol %) in dimethyl sulfoxide (DMSO) (1 mL).

-

Stir the resulting mixture at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the solution in vacuo.

-

Extract the product with dichloromethane (DCM).

-

Perform a standard aqueous workup and concentrate the organic layers.

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to yield the pure 1,4-diketone.

Corey-Seebach Reaction

The Corey-Seebach reaction is another classic umpolung strategy that utilizes 1,3-dithianes as masked acyl anions.[7][8] An aldehyde is first converted to its corresponding 1,3-dithiane by treatment with 1,3-propanedithiol.[9] The C-H proton at the 2-position of the dithiane is acidic enough (pKa ≈ 30) to be deprotonated by a strong base like n-butyllithium (n-BuLi), generating a nucleophilic lithiated dithiane.[8][9] This acyl anion equivalent can then react with various electrophiles. For 1,4-dicarbonyl synthesis, an appropriate electrophile would be an epoxide, which upon ring-opening and subsequent deprotection of the dithiane, yields the target structure.

Caption: General workflow for the Corey-Seebach reaction.

Experimental Protocol: Corey-Seebach Reaction (Two-Step General Procedure)

This protocol is a generalized representation based on the reaction's core steps.[8][10]

Step A: Formation and Alkylation of the Dithiane

-

In a round-bottom flask, dissolve the starting aldehyde in a suitable solvent (e.g., dichloromethane).

-

Add 1,3-propanedithiol (1.1 equivalents) and a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Stir the reaction at room temperature until the aldehyde is fully converted to the 1,3-dithiane, as monitored by TLC or GC.

-

Work up the reaction by washing with aqueous base (e.g., NaHCO₃) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude dithiane, which can be purified by chromatography.

-

Dissolve the purified dithiane in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -30°C.

-

Slowly add n-butyllithium (1.1 equivalents) and stir for 1-2 hours to generate the lithiated dithiane.

-

Add the desired electrophile (e.g., an epoxide, 1.0 equivalent) and allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

Step B: Deprotection to the Carbonyl

-

Dissolve the 2-alkyl-1,3-dithiane from Step A in an aqueous organic solvent mixture (e.g., acetonitrile/water).

-

Add a deprotection agent, such as mercury(II) oxide (HgO) and mercury(II) chloride (HgCl₂), or an oxidative system like N-bromosuccinimide (NBS).

-

Stir the reaction at room temperature until the dithiane is consumed.

-

Filter the reaction mixture to remove insoluble salts and extract the aqueous phase with an organic solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final 1,4-dicarbonyl compound.

Michael Addition / Nef Reaction Sequence

A powerful two-step strategy for synthesizing 1,4-dicarbonyl compounds involves the conjugate addition of a nitroalkane to an α,β-unsaturated carbonyl, followed by a Nef reaction.[11]

-

Michael Addition : A primary or secondary nitroalkane is deprotonated to form a resonance-stabilized carbanion, which acts as a Michael donor. This nucleophile adds to a Michael acceptor (e.g., an enone) to form a γ-nitro carbonyl compound.[12][13]

-

Nef Reaction : The nitro group of the intermediate is then converted into a carbonyl group.[14] The classic Nef reaction involves treating the salt of the nitroalkane (the nitronate) with strong acid.[15][16] Milder, modern variations use oxidative or reductive methods.[15][16]

Caption: Two-step synthesis of 1,4-dicarbonyls via Michael-Nef sequence.

Experimental Protocol: Conjugate Addition–Nef Reaction

This protocol is a generalized procedure based on the principles of the two reactions.[11][15]

Step A: Michael Addition

-

In a flask, dissolve the nitroalkane (1.1 equivalents) in a suitable solvent like THF or ethanol.

-

Add a base (e.g., sodium ethoxide or DBU, 1.1 equivalents) and stir to form the nitronate anion.

-

Cool the mixture to 0°C and add the α,β-unsaturated carbonyl compound (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a weak acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent.

-

Dry and concentrate the organic phase to obtain the crude γ-nitro carbonyl compound, which can be purified or used directly in the next step.

Step B: Nef Reaction (Classical Conditions)

-

Dissolve the γ-nitro carbonyl compound in methanol and add a solution of sodium methoxide (1.1 equivalents) to form the sodium nitronate salt.

-

Stir for 1-2 hours, then remove the solvent under reduced pressure.

-

Prepare a separate flask with cold (0°C) concentrated sulfuric acid (e.g., 50% H₂SO₄).

-

Slowly add the nitronate salt to the cold acid with vigorous stirring. A deep blue color may be observed.[16]

-

Stir for a short period (15-30 minutes), then pour the mixture onto ice.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

-

Concentrate the solvent and purify the resulting crude 1,4-dicarbonyl compound by column chromatography or distillation.

Ozonolysis of Cyclic Alkenes

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double or triple bonds.[17] When applied to a cyclic alkene, ozonolysis results in a single, linear molecule containing two carbonyl groups at the positions of the original double bond.[18][19] This provides a direct and often high-yielding route to dicarbonyl compounds. The spacing between the carbonyls is determined by the size of the starting ring. For example, ozonolysis of cyclohexene yields a 1,6-dicarbonyl, while ozonolysis of cyclopentene yields a 1,5-dicarbonyl. To obtain a 1,4-dicarbonyl, one would need to start with a substituted cyclobutene, which is less common. However, the ozonolysis of a 1,2-disubstituted cyclohexene can lead to a product that is effectively a substituted 1,6-dicarbonyl, which can be a useful precursor.

The reaction proceeds via a molozonide intermediate, which rearranges to a more stable ozonide.[20] A subsequent workup step cleaves the ozonide. A reductive workup (e.g., using dimethyl sulfide (DMS) or zinc) yields aldehydes or ketones, while an oxidative workup (using hydrogen peroxide) yields carboxylic acids or ketones.[18]

Caption: Ozonolysis of a cyclic alkene to a linear dicarbonyl.

Experimental Protocol: Ozonolysis of a Cyclic Alkene

This protocol is a general procedure for the ozonolysis of an alkene with a reductive workup.[19][20]

-

Dissolve the cyclic alkene in a suitable solvent that is inert to ozone, such as dichloromethane (CH₂Cl₂) or methanol, in a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is typically monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by using a TLC stain that reacts with alkenes but not the product.

-

Once the reaction is complete, stop the ozone flow and purge the solution with a stream of dry nitrogen or oxygen to remove any excess dissolved ozone.

-

While the solution is still cold, add the reducing agent, typically dimethyl sulfide (DMS) (1.5-2.0 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard methods such as column chromatography, distillation, or recrystallization to yield the pure 1,n-dicarbonyl compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. research.unipd.it [research.unipd.it]

- 6. Stetter Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Corey-Seebach Reaction [organic-chemistry.org]

- 9. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Michael Addition [organic-chemistry.org]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Nef Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Nef reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. Ozonolysis - Chemistry Steps [chemistrysteps.com]

A Technical Guide to Octane-3,6-dione: Synthesis of Heterocyclic Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-3,6-dione, a symmetrical 1,4-dicarbonyl compound, serves as a pivotal precursor in synthetic organic chemistry. Its structure is primed for cyclization reactions, making it an invaluable building block for the synthesis of five-membered heterocyclic compounds. These heterocycles—specifically furans, pyrroles, and thiophenes—are ubiquitous structural motifs in a vast array of natural products and pharmacologically active molecules. This guide provides a comprehensive overview of octane-3,6-dione, its chemical properties, and its application in the synthesis of key heterocyclic systems relevant to drug discovery and development. The focus is on the Paal-Knorr synthesis, a robust and versatile method for transforming 1,4-diketones into these critical molecular scaffolds.

Compound Identification and Properties

The formal IUPAC name for the compound with the structure CH₃CH₂C(=O)CH₂CH₂C(=O)CH₂CH₃ is octane-3,6-dione . It is also commonly referred to as 3,6-octanedione.

Table 1: Physicochemical Properties of Octane-3,6-dione

| Property | Value | Reference(s) |

| IUPAC Name | Octane-3,6-dione | [1] |

| CAS Number | 2955-65-9 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [2][3] |

| Appearance | White to Pale Yellow Solid | - |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 227.3 °C at 760 mmHg | [2] |

| Density | 0.918 g/cm³ | [2] |

| Flash Point | 82.4 °C | [2] |

| Solubility | Slightly soluble in Chloroform | [2] |

| InChI Key | CVZGUJMLZZTPKH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(=O)CCC(=O)CC | [2] |

Table 2: Spectroscopic Data for Octane-3,6-dione

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm): • ~1.0-1.1 (t, 6H): -CH₃ protons of the ethyl groups. • ~2.4-2.5 (q, 4H): -CH₂- protons adjacent to the carbonyls (C4 and C5). • ~2.7-2.8 (s, 4H): -CH₂- protons between the carbonyls (C4 and C5). Note: The two methylene groups are chemically equivalent. |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): • ~7-8: -CH₃ carbons. • ~35-36: -CH₂- carbons of the ethyl groups. • ~37-38: -CH₂- carbons between the carbonyls. • ~210-212: C=O carbons. |

| IR Spectroscopy | Characteristic Absorption Bands (cm⁻¹): • ~1715 cm⁻¹: Strong C=O stretching, characteristic of an aliphatic ketone. • ~2850-3000 cm⁻¹: C-H stretching of the alkyl groups. |

| Mass Spectrometry | Expected Molecular Ion Peak (m/z): • 142.10: Corresponding to the exact mass of the molecular formula C₈H₁₄O₂. Key Fragmentation Peaks: Expected from McLafferty rearrangement and cleavage alpha to the carbonyl groups. |

Synthesis of Heterocyclic Scaffolds: The Paal-Knorr Synthesis

The primary utility of octane-3,6-dione in medicinal chemistry and drug development lies in its role as a precursor for substituted five-membered heterocycles via the Paal-Knorr synthesis. This reaction is exceptionally reliable for creating furan, pyrrole, and thiophene cores.

The synthesis of 2,5-diethylfuran from octane-3,6-dione is achieved through acid-catalyzed intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2,5-Diethylfuran

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octane-3,6-dione (1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent such as toluene or glacial acetic acid. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a dehydrating agent like phosphorus pentoxide.

-

Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting diketone.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as an aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,5-diethylfuran.

Caption: Paal-Knorr mechanism for furan synthesis.

Reacting octane-3,6-dione with ammonia or a primary amine yields N-substituted or unsubstituted 2,5-diethylpyrroles. These pyrrole rings are core components of many important drugs, including atorvastatin.

Experimental Protocol: Synthesis of 2,5-Diethyl-1H-pyrrole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve octane-3,6-dione (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Reagent Addition: Add an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in ethanol) or a primary amine (e.g., methylamine, 1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If an acid solvent was used, neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo. The resulting crude pyrrole can be purified by column chromatography or vacuum distillation.

Caption: Paal-Knorr pathway for pyrrole synthesis.

Thiophenes, which are important isosteres for benzene rings in drug design, can be synthesized from octane-3,6-dione using a sulfurizing agent.

Experimental Protocol: Synthesis of 2,5-Diethylthiophene

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with octane-3,6-dione (1.0 eq) and an inert, high-boiling solvent such as toluene or xylene.

-

Reagent Addition: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀, ~0.5 eq) or Lawesson's reagent (0.5 eq), in portions. The reaction is often exothermic.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Caution: Hydrogen sulfide (H₂S) gas, which is toxic and has a strong odor, is often produced as a byproduct. Monitor the reaction by GC or TLC.

-

Work-up: After cooling, quench the reaction by slowly pouring the mixture over ice. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a solvent like diethyl ether. Wash the organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude thiophene is then purified, typically by vacuum distillation.

References

Methodological & Application

Synthesis of 3,6-Octanedione: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,6-octanedione, a valuable gamma-diketone intermediate in organic synthesis. Two primary synthetic routes are detailed: the reaction of succinyl chloride with ethylmagnesium bromide and a two-step process involving the formation and subsequent oxidation of 3,6-octanediol. This protocol includes detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility and facilitate its application in research and development settings.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its 1,4-dicarbonyl functionality allows for the construction of substituted pyrroles, furans, and cyclopentenones through Paal-Knorr synthesis and related cyclization reactions. This application note outlines two reliable methods for the laboratory-scale preparation of this compound, providing researchers with practical and detailed protocols.

Data Presentation

| Parameter | Method 1: Grignard Reaction with Succinyl Chloride | Method 2: Oxidation of 3,6-Octanediol |

| Starting Materials | Succinyl chloride, Ethylmagnesium bromide | 3,6-Octanediol, Pyridinium chlorochromate (PCC) |

| Reaction Time | Approx. 4 hours | Approx. 3 hours |

| Reaction Temperature | 0 °C to room temperature | Room temperature |

| Typical Yield | Moderate to Good | High |

| Purification Method | Column chromatography | Filtration and solvent evaporation |

| Product Purity | High | High |

Experimental Protocols

Method 1: Synthesis from Succinyl Chloride and Ethylmagnesium Bromide

This method provides a direct route to this compound by the reaction of a succinic acid derivative with a Grignard reagent.

Materials:

-

Succinyl chloride (1 equivalent)

-

Ethylmagnesium bromide (2.2 equivalents, solution in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Grignard Reagent: Charge the flask with the solution of ethylmagnesium bromide (2.2 equivalents) in anhydrous THF or diethyl ether and cool the flask to 0 °C using an ice bath.

-

Addition of Succinyl Chloride: Dissolve succinyl chloride (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Method 2: Synthesis via Oxidation of 3,6-Octanediol

This two-step approach involves the synthesis of 3,6-octanediol followed by its oxidation to the target diketone.

Part A: Synthesis of 3,6-Octanediol

A common method for the synthesis of 1,4-diols is through the reductive coupling of β-keto esters or via organometallic routes. For the purpose of this protocol, it is assumed that 3,6-octanediol is available or has been synthesized via a suitable method.

Part B: Oxidation of 3,6-Octanediol to this compound

Materials:

-

3,6-Octanediol (1 equivalent)

-

Pyridinium chlorochromate (PCC) (2.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Silica gel or Celite

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Glass funnel with filter paper or a sintered glass funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,6-octanediol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (2.2 equivalents) in one portion. The mixture will become a dark brown slurry.

-